molecular formula C14H19NO4 B2959205 3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1005062-37-2

3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B2959205
CAS RN: 1005062-37-2
M. Wt: 265.309
InChI Key: QHISLNKQAONDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the CAS number 1005062-37-2 .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuran ring, a carbamoyl group, and a bicyclo[2.2.1]hept-5-ene-2-carboxylic acid group .

Scientific Research Applications

Polymer Synthesis and Characterization The research in the field of polymer science has shown significant applications of compounds related to 3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. For example, homo- and copolymers containing repeating units based on bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives have been prepared using palladium(II) catalysts, demonstrating applications in addition polymerization yielding polymers with functional groups in high yields (Reinmuth et al., 1996). Similarly, alicyclic polymers designed for 193 nm photoresist materials have been synthesized from cycloaliphatic co- and terpolymers of derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, showing potential applications in microelectronics (Okoroanyanwu et al., 1998).

Synthetic Organic Chemistry In synthetic organic chemistry, compounds structurally similar to 3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been explored for the synthesis of diverse organic molecules. For instance, cycloaddition of specific cations to furan derivatives has led to the synthesis of bicyclic compounds with potential applications in creating C-disaccharide analogues (Turner & Vogel, 1998). Another study highlighted an efficient synthesis route for a new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose, showcasing the versatility of bicyclic compounds in synthesizing novel peptidomimetics (Defant et al., 2011).

Biobased Building Blocks Research has also explored the transformation of furan derivatives into biobased building blocks for the pharmaceutical and polymer industries. A dual-enzyme cascade system was constructed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, demonstrating an efficient and environmentally friendly method for producing biobased chemicals (Jia et al., 2019).

Material Science In material science, the study of coordination behavior of tetronic acids with metal ions presents another dimension of research applications. Tetronic acids, related to the structural framework of 3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, have been shown to form complexes with Cu(II) and Co(II) ions, suggesting applications in developing new materials with unique properties (Athanasellis et al., 2009).

properties

IUPAC Name

3-(oxolan-2-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h3-4,8-12H,1-2,5-7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISLNKQAONDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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